Miransertib hydrochloride

PI3K/AKT/mTOR signaling Cancer biology Kinase inhibitor pharmacology

For labs studying AKT1-E17K, Proteus syndrome, or Leishmania, Miransertib HCl is the sole proven agent. It delivers 25.8-fold selectivity vs Capivasertib’s zero, 10x DMSO solubility over the free base, and published combination synergy with 5 distinct agents. Every batch ships with ≥98% purity and COA. Choose HCl salt CAS 1313883-00-9; request a bulk quote today.

Molecular Formula C27H25ClN6
Molecular Weight 469.0 g/mol
Cat. No. B15621586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiransertib hydrochloride
Molecular FormulaC27H25ClN6
Molecular Weight469.0 g/mol
Structural Identifiers
InChIInChI=1S/C27H24N6.ClH/c28-24-21(8-4-17-30-24)25-32-23-14-13-22(18-6-2-1-3-7-18)31-26(23)33(25)20-11-9-19(10-12-20)27(29)15-5-16-27;/h1-4,6-14,17H,5,15-16,29H2,(H2,28,30);1H
InChIKeyDRHSWSSVIKDJME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Miransertib Hydrochloride (ARQ-092 HCl): A Clinical-Stage Allosteric Pan-AKT Inhibitor for Precision Oncology and Rare Disease Research


Miransertib hydrochloride (ARQ-092 hydrochloride; MK-7075; CAS 1313883-00-9) is the hydrochloride salt of an orally bioavailable, allosteric, non-ATP-competitive pan-AKT inhibitor. It binds to the inactive conformation of AKT1/2/3 at the PH domain, preventing membrane translocation and subsequent phosphorylation [1]. Originally developed by ArQule, Inc. and later acquired by Merck, the compound has advanced through Phase 1b oncology trials and Phase 1/2 rare disease studies (MOSAIC trial, NCT03094832) for PIK3CA-related overgrowth spectrum (PROS) and Proteus syndrome [2]. Miransertib hydrochloride is supplied as the HCl salt form (MW = 468.98; formula C₂₇H₂₅ClN₆) with significantly enhanced DMSO solubility versus the free base, and is intended exclusively for laboratory research use .

Why Pan-AKT Inhibitors Are Not Interchangeable: Mechanistic, Pharmacological, and Indication-Level Differentiation of Miransertib Hydrochloride


Pan-AKT inhibitors encompass fundamentally distinct chemotypes with divergent binding modes (allosteric vs. ATP-competitive), isoform selectivity profiles, mutant coverage, and tissue-specific pharmacokinetics, making generic substitution scientifically invalid. Head-to-head biochemical profiling demonstrates that allosteric inhibitors such as Miransertib (ARQ 092) and MK-2206 exhibit markedly different AKT isoform potency ratios compared with ATP-competitive inhibitors such as GDC-0068 (Ipatasertib) and Capivasertib (AZD5363) [1]. Furthermore, Miransertib uniquely demonstrates validated activity against the AKT1-E17K mutant protein—a gain-of-function mutation driving both rare overgrowth disorders (Proteus syndrome) and subsets of endometrial, breast, and hematological cancers—with clinical partial responses documented in E17K-mutant patients, a biomarker-defined population for which alternative pan-AKT inhibitors lack equivalent clinical validation [2]. The HCl salt form additionally confers a ~10-fold DMSO solubility advantage over the free base, directly impacting achievable stock concentrations for in vitro assay design .

Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparator Data Supporting Scientific Selection of Miransertib Hydrochloride


Biochemical AKT Isoform Potency: Miransertib vs. MK-2206 and GDC-0068 in Head-to-Head Full-Length AKT Assay

In a single head-to-head biochemical assay using full-length active AKT1, AKT2, and AKT3, Miransertib (ARQ 092) demonstrated a balanced, low-nanomolar potency profile across all three isoforms, in contrast to the allosteric comparator MK-2206, which showed substantially weaker potency on AKT3 (36.4 nM) and AKT1 (40.5 nM), and the ATP-competitive comparator GDC-0068, which displayed a 13.5-fold potency differential between AKT1 (2.0 nM) and AKT2 (27.0 nM) [1]. Miransertib's balanced isoform coverage may be critical for achieving complete pathway suppression in tumors where multiple AKT isoforms contribute to signal transduction.

PI3K/AKT/mTOR signaling Cancer biology Kinase inhibitor pharmacology

AKT1-E17K Mutant Inhibition and Biomarker-Stratified Clinical Activity: A Differentiated Indication Space Unaddressed by ATP-Competitive AKT Inhibitors

Miransertib is one of the only AKT inhibitors with published preclinical and clinical validation against the AKT1-E17K gain-of-function mutant—a somatic activating mutation (c.49G>A, p.Glu17Lys) that locks AKT1 in a membrane-associated active conformation [1]. In Proteus syndrome patient-derived cells, ARQ 092 reduced pAKT and downstream target phosphorylation in a concentration-dependent manner within as little as 2 hours of treatment, while largely sparing cell viability, indicating pathway-specific suppression rather than cytotoxicity [2]. Clinically, a Phase 1b expansion study reported 4 partial responses among 25 heavily pretreated patients, including 2 patients with documented AKT1 E17K mutations—evidence of mutation-matched clinical benefit that no ATP-competitive pan-AKT inhibitor (Capivasertib, Ipatasertib) has replicated in a biomarker-defined E17K cohort [3].

Precision oncology AKT1-E17K mutation Rare disease therapeutics Proteus syndrome

Antileishmanial Efficacy: Miransertib vs. Miltefosine in Direct Head-to-Head Leishmania Assays

In direct comparative MTT assays against Leishmania promastigotes, Miransertib demonstrated 5.2-fold greater potency than the standard-of-care antileishmanial drug miltefosine against L. amazonensis (EC50 7.87 ± 0.93 μM vs. 40.83 ± 5.03 μM), and comparable potency against L. donovani (EC50 12.75 ± 1.14 μM vs. 10.54 ± 3.51 μM for miltefosine) [1]. In intracellular amastigote assays within infected macrophages, Miransertib also markedly reduced parasite survival and enhanced mTOR-dependent autophagy, a mechanism not shared by miltefosine. In an in vivo L. donovani mouse model, Miransertib achieved parasite clearance in spleen comparable to miltefosine but produced greater reduction in liver parasite burden [1]. This dual host-targeted (AKT inhibition) and parasite-directed mechanism distinguishes Miransertib from conventional directly-acting antileishmanials.

Neglected tropical diseases Leishmaniasis Host-directed therapy Antiparasitic drug discovery

Hydrochloride Salt Solubility Advantage: Enabling Higher-Concentration DMSO Stock Solutions vs. Free Base

The hydrochloride salt form of Miransertib provides a 9.9-fold enhancement in DMSO solubility compared to the free base, based on manufacturer-validated solubility testing . Specifically, Miransertib HCl achieves a DMSO solubility of 86 mg/mL (183.37 mM) at 25°C, whereas the free base reaches only 8 mg/mL (18.49 mM) under identical conditions . This solubility differential is critical for in vitro pharmacology workflows: the HCl salt enables preparation of 10 mM stock solutions (standard for kinase inhibitor screening) at a concentration of ~4.7 mg/mL—well within the soluble range—while the free base would be operating near its solubility limit at equivalent stock concentrations, risking compound precipitation and inaccurate dosing in cell-based assays.

Compound formulation In vitro assay development Solubility optimization Chemical procurement

Kinase Selectivity Profile: Miransertib vs. Capivasertib—Off-Target Kinase Activity Comparison

Comprehensive kinase selectivity profiling reveals a substantial difference in off-target liability between Miransertib and the ATP-competitive pan-AKT inhibitor Capivasertib (AZD5363). In a panel of 303 kinases tested, Miransertib (ARQ 092) inhibited only 6 kinases with IC50 < 500 nM, with the most potently inhibited off-target being MARK4 (IC50 = 129 nM)—representing a 25.8-fold selectivity window relative to AKT1 (IC50 = 5.0 nM). The next nearest off-targets were MARK3 (173 nM), MARK1 (180 nM), DYRK1 (386 nM), IRAK1 (806 nM), and Haspin (1160 nM), with 232 other kinases showing less than 20% inhibition [1]. In contrast, Capivasertib inhibits the closely related AGC-family kinase PKA with an IC50 of approximately 7 nM—essentially equipotent with its AKT1 IC50 of 3 nM—and also inhibits P70S6K with similar potency (IC50 ≈ 6 nM), representing a selectivity window of less than 3-fold against these pharmacologically relevant off-targets [2].

Kinase selectivity profiling Off-target pharmacology Chemical probe validation AGC kinase family

In Vivo Combination Activity with Paclitaxel: Miransertib Enhances Tumor Growth Inhibition Beyond Single-Agent Efficacy

In an in vivo breast cancer xenograft study, the combination of Miransertib with paclitaxel reduced tumor growth by 85%, compared to less than 50% tumor growth reduction for either agent administered as monotherapy—representing at least a 35-percentage-point improvement in tumor growth inhibition (TGI) [1]. This effect was part of a broader combinability assessment in which Miransertib also enhanced the efficacy of trastuzumab (92% TGI vs. <50% single agent) and lapatinib (73% TGI vs. <50% single agent) in HER2+ breast cancer models. In an endometrial PDX model, Miransertib plus trametinib achieved 67% TGI versus 43% for each single agent [1]. These data demonstrate that Miransertib is not merely cytostatic as monotherapy but can potentiate the anti-tumor activity of standard-of-care agents across multiple tumor types, supporting its use in combination-focused preclinical research programs.

Combination therapy Breast cancer xenograft Chemosensitization AKT inhibitor combinations

Evidence-Based Application Scenarios: Where Miransertib Hydrochloride Provides Quantifiable Research Advantages


AKT1-E17K Mutation-Driven Disease Modeling: Proteus Syndrome and E17K-Positive Oncology

For laboratories studying AKT1-E17K-driven pathology, Miransertib hydrochloride is the only commercially available AKT inhibitor with published evidence of: (i) biochemical inhibition of the AKT1-E17K mutant protein [1]; (ii) concentration-dependent pAKT suppression in Proteus syndrome patient-derived fibroblasts within 2 hours [2]; and (iii) clinical partial responses in E17K-mutant cancer patients enrolled in a biomarker-stratified Phase 1b trial [3]. No ATP-competitive AKT inhibitor (Capivasertib, Ipatasertib) has published comparable E17K-specific preclinical or clinical data. Researchers should specify the HCl salt (CAS 1313883-00-9) for optimal DMSO solubility (86 mg/mL) when preparing stock solutions for cellular E17K inhibition assays.

Pan-AKT Pathway Inhibition with Minimal Off-Target Kinase Confound: Chemical Biology and Target Validation Studies

When experimental design requires attribution of cellular phenotypes specifically to AKT pathway inhibition without confounding activity at PKA or P70S6K, Miransertib offers a 25.8-fold selectivity margin to its nearest off-target kinase (MARK4, IC50 = 129 nM) versus AKT1 (IC50 = 5.0 nM) in a 303-kinase panel [1]. This contrasts with Capivasertib, which inhibits PKA and P70S6K at concentrations equipotent with AKT (IC50 6–7 nM), and should be explicitly considered when selecting AKT inhibitors for chemical probe studies where target specificity is paramount [2]. The balanced AKT1/2/3 potency profile (5.0/4.5/16 nM) further ensures that all three AKT isoforms are inhibited at comparable concentrations, unlike MK-2206 which requires significantly higher concentrations for AKT3 coverage (36.4 nM) [1].

Host-Directed Antileishmanial Drug Discovery: Targeting the AKT Pathway in Infected Macrophages

Miransertib is uniquely positioned for antileishmanial research programs exploring host-directed therapies via AKT pathway modulation. Direct comparative data demonstrate 5.2-fold greater potency than miltefosine against L. amazonensis promastigotes (EC50 7.87 vs. 40.83 μM), comparable L. donovani activity, superior liver parasite burden reduction in vivo, and induction of mTOR-dependent autophagy in infected macrophages—a host-directed killing mechanism not shared by conventional antileishmanials [3]. This dual host–parasite mechanism makes Miransertib a valuable tool compound for investigating AKT-dependent Leishmania survival strategies and validating AKT as a host-directed therapeutic target.

AKT Inhibitor Combination Regimen Design: Preclinical Chemosensitization and Targeted Agent Pairing

For preclinical pharmacologists designing AKT inhibitor-based combination regimens, Miransertib has demonstrated quantified in vivo combinability with five mechanistically distinct agents: paclitaxel (85% TGI, >35-point improvement over single agents), trastuzumab (92% TGI), lapatinib (73% TGI), trametinib (67% TGI), and anti-PD-1 antibody (65% TGI) in breast, endometrial, colon, and melanoma models [4]. This breadth of published positive combination data across diverse models establishes Miransertib as a well-characterized AKT inhibitor backbone for preclinical combination screens, providing dose-range, model, and efficacy benchmarks that facilitate direct experimental replication and extension.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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